Cas no 17659-49-3 (Racanisodamine)

Racanisodamine structure
Racanisodamine structure
Produktname:Racanisodamine
CAS-Nr.:17659-49-3
MF:C17H23NO4
MW:305.36882519722
MDL:MFCD03764601
CID:94755
PubChem ID:2198

Racanisodamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • anisodamine
    • Racanisodamine
    • (Z)-RACANISODAMINE
    • [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • AZD9291
    • Raceanisodamine
    • alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • Tropic acid 6-hydroxy-3-tropanyl ester
    • LAnisodaMine
    • 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • α-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl ester
    • Racanisodamine, 98%, from Anisodus tanguticus
    • 7
    • A-Hydroxyhyoscyamine
    • 6-beta-hydroxyhyoscyamine
    • WTQYWNWRJNXDEG-UHFFFAOYSA-
    • WTQYWNWRJNXDEG-UHFFFAOYSA-N
    • BBL012335
    • STK064395
    • AK601824
    • AX8279600
    • 6-hy
    • 6-Hydroxyhyoscyamine
    • 6-Hydroxy hyoscyamine
    • 7b-Hydroxyhyoscyamine
    • BCP13929
    • BCP13930
    • s5705
    • O11598
    • A919268
    • AC-3381
    • 7beta-Hydroxyhyoscyamine
    • NCGC00095248-02
    • HY-N2064
    • DS-19740
    • EU-0041704
    • 7(c)micro-hydroxyhyoscyamine;Raceanisodamine; alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester; Tropic acid 6-hydroxy-3-tropanyl ester
    • CCG-18441
    • 55869-99-3
    • MFCD03764601
    • SR-01000161872-3
    • InChI=1/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
    • NCGC00095248-01
    • CS-0018553
    • 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl3-hydroxy-2-phenylpropanoate
    • FT-0774891
    • 3-Hydroxy-2-phenyl-propionic acid 6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
    • SR-01000161872
    • SR-01000161872-5
    • AKOS001660518
    • AKOS005388168
    • FT-0697836
    • 17659-49-3
    • (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
    • 39459-41-1
    • 6-Hydroxyhyoscyamine hydrobromide
    • (+)-7b-Hydroxyhyoscyamine
    • 6beta-Hydroxyhyoscyamine
    • 134355-54-7
    • (1R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • [(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
    • [(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
    • (-)-Anisodamine
    • (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • a-(Hydroxymethyl)-benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester; Tropic acid, 6-hydroxy-3-tropanyl ester (6CI); 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate, Racanisodamine
    • MDL: MFCD03764601
    • Inchi: 1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
    • InChI-Schlüssel: WTQYWNWRJNXDEG-UHFFFAOYSA-N
    • Lächelt: O([H])C1([H])C([H])([H])C2([H])C([H])([H])C([H])(C([H])([H])C1([H])N2C([H])([H])[H])OC(C([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Berechnete Eigenschaften

  • Genaue Masse: 305.162708g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.9
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Anzahl drehbarer Bindungen: 5
  • Monoisotopenmasse: 305.162708g/mol
  • Monoisotopenmasse: 305.162708g/mol
  • Topologische Polaroberfläche: 70Ų
  • Schwere Atomanzahl: 22
  • Komplexität: 396
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 5
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 305.4
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.27
  • Schmelzpunkt: N/A℃
  • Siedepunkt: 474.6±45.0°C at 760 mmHg
  • Flammpunkt: 240.8±28.7 °C
  • PSA: 70.00000
  • LogP: 0.83960
  • Dampfdruck: 0.0±1.2 mmHg at 25°C

Racanisodamine Sicherheitsinformationen

Racanisodamine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A195229-250mg
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
17659-49-3 97%
250mg
$21.0 2025-02-20
Ambeed
A195229-25g
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
17659-49-3 97%
25g
$369.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31735-5g
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
17659-49-3
5g
¥756.0 2021-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD683400-10g
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
17659-49-3 97%
10g
¥1217 2021-08-03
Chemenu
CM203714-5g
6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
17659-49-3 97%
5g
$*** 2023-03-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD683400-25g
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
17659-49-3 97%
25g
¥2440 2021-08-03
abcr
AB528774-1 g
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate; .
17659-49-3
1g
€111.70 2023-07-11
Chengdu Biopurify Phytochemicals Ltd
BP0174-1000mg
anisodamine
17659-49-3 98%
1000mg
$40 2023-09-20
S e l l e c k ZHONG GUO
S5705-25mg
Raceanisodamine
17659-49-3 98.99%
25mg
¥794.95 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R890215-5g
Raceanisodamine
17659-49-3 97%
5g
¥795.00 2022-08-31

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:17659-49-3)Racanisodamine
A919268
Reinheit:99%/99%/99%
Menge:10g/25g/100g
Preis ($):165.0/332.0/1291.0